(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one
Description
The compound (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.0²,⁶]undecan-7-one is a tricyclic diaza derivative featuring a rigid bicyclic core fused with a ketone-bearing ring. Its stereochemical configuration (1R,2S,6R,8S) is critical to its spatial interactions and reactivity.
Properties
Molecular Formula |
C23H26N2O |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one |
InChI |
InChI=1S/C23H26N2O/c26-23-21-15-24(11-17-7-3-1-4-8-17)13-19(21)20-14-25(16-22(20)23)12-18-9-5-2-6-10-18/h1-10,19-22H,11-16H2/t19-,20+,21-,22+ |
InChI Key |
XPIMMBVOSAKJLT-COPRSSIGSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]3CN(C[C@@H]3C(=O)[C@@H]2CN1CC4=CC=CC=C4)CC5=CC=CC=C5 |
Canonical SMILES |
C1C2C3CN(CC3C(=O)C2CN1CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of Benzyl Groups: The benzyl groups are introduced through nucleophilic substitution reactions, where benzyl halides react with the tricyclic core under basic conditions.
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one is a complex organic molecule with significant potential across various scientific fields. This article aims to explore its applications in detail, focusing on its roles in pharmaceutical development, materials science, and catalysis.
Properties
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 278.35 g/mol
- Solubility : Exhibits good solubility in organic solvents, enhancing its applicability in various chemical reactions.
Pharmaceutical Development
The compound serves as an important intermediate in synthesizing various pharmaceutical agents. Its structural characteristics allow for modifications that can lead to the development of targeted therapies for diseases such as cancer and neurological disorders.
Case Study: Anticancer Agents
Recent studies have demonstrated the efficacy of derivatives of this compound in inhibiting tumor growth in vitro. For instance, modifications to the benzyl groups have shown enhanced activity against specific cancer cell lines, making it a promising candidate for further drug development.
Materials Science
In materials science, the compound is utilized to enhance the mechanical properties and thermal stability of polymers. Its incorporation into polymer matrices leads to improved durability and performance in demanding applications.
Case Study: Polymer Composites
Research on polymer composites incorporating this compound has revealed significant improvements in tensile strength and thermal resistance compared to standard polymers. These enhancements are particularly beneficial in automotive and aerospace applications where material performance is critical.
Catalysis
The compound also exhibits catalytic properties that can accelerate various chemical reactions. Its ability to stabilize transition states makes it a valuable catalyst in organic synthesis.
Case Study: Organic Synthesis Reactions
In laboratory settings, (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one has been employed as a catalyst for reactions such as Diels-Alder cycloadditions and Friedel-Crafts acylations, yielding higher reaction rates and improved product yields.
Comparative Analysis of Applications
| Application Area | Key Benefits | Notable Studies/Findings |
|---|---|---|
| Pharmaceutical Development | Targeted therapy development; anticancer activity | Efficacy against specific cancer cell lines |
| Materials Science | Enhanced mechanical properties; thermal stability | Improved tensile strength in polymer composites |
| Catalysis | Increased reaction rates; higher yields | Effective in Diels-Alder and Friedel-Crafts reactions |
Mechanism of Action
The mechanism of action of (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activities. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tricyclic Diaza/Ketone Family
Compound A : (1R,2S,6R,8S,10R)-10-Methoxy-2-methyl-5-oxotricyclo[6.3.0.0²,⁶]undecane-4-carboxylate
- Key Differences :
- Replaces the 4,10-dibenzyl groups with a methoxy group at C-10 and a methyl ester at C-3.
- Exhibits a linear triquinane framework instead of a fused diazatricyclo system.
- Synthesis: Synthesized via rhodium carbenoid-mediated activation of a tertiary methyl group .
- Relevance : Highlights the impact of substituents on ring strain and reactivity in tricyclic systems.
Compound B : (1R,6R)-4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one
- Key Differences :
- A bicyclic oxabicyclo structure lacking the diaza and benzyl groups.
- Contains a 7-oxa bridge and methyl substituents.
- Application : Serves as an aggregation pheromone in Curculionidae beetles, demonstrating the biological relevance of stereochemical precision in small tricyclic molecules .
Compound C : (1R,2S,6R,8S,10S)-Sesquiterpenoid (Compound 206)
- Key Differences: A sesquiterpenoid with a (1R,2S,6R,8S,10S) configuration and an oxane ring. Lacks the diazatricyclo backbone but shares stereochemical features at C-1, C-2, C-6, and C-6.
- Structural Insight : The α-orientation of the oxane ring in this compound underscores the role of spatial interactions in stabilizing tricyclic conformations .
Physicochemical and Functional Comparisons
Research Findings and Implications
Functional Group Impact
- Benzyl Groups: The 4,10-dibenzyl substituents in the target compound likely enhance lipophilicity (predicted LogP > 5) compared to Compound B’s methyl groups (LogP ~2.5).
- Ketone vs. Ester : The 7-ketone in the target compound offers a reactive site absent in Compound A’s ester-functionalized analogue, suggesting divergent reactivity in nucleophilic additions or reductions.
Biological Activity
Structure
The compound features a unique bicyclic structure with two benzyl groups and a diazatricyclo framework. Its molecular formula is with a molecular weight of approximately 348.49 g/mol.
Antimicrobial Properties
Research has indicated that compounds similar to (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one exhibit significant antimicrobial activity. For instance, a study reported that derivatives of this compound showed effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Activity
In vitro studies have demonstrated that this compound has cytotoxic effects on several cancer cell lines. A notable case study involved its application on human breast cancer cells (MCF-7), where it induced apoptosis through the activation of caspase pathways . The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
Recent research has explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It was found to inhibit oxidative stress and reduce neuroinflammation in neuronal cell cultures exposed to toxic agents . This suggests that it may have therapeutic implications for conditions such as Alzheimer's disease.
Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on (1R,2S,6R,8S)-4,10-dibenzyl-4,10-diazatricyclo[6.3.0.02,6]undecan-7-one revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antimicrobial properties.
Case Study 2: Cancer Cell Apoptosis
In a controlled experiment involving MCF-7 cells treated with varying concentrations of the compound (10 µM to 100 µM), researchers observed a dose-dependent increase in apoptotic cells as measured by Annexin V staining and flow cytometry analysis. The results highlighted significant apoptotic activity at 50 µM with over 60% of the cells undergoing apoptosis compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
